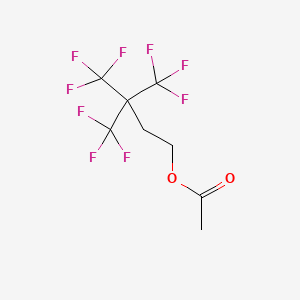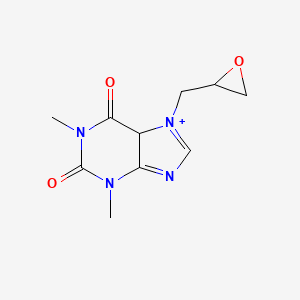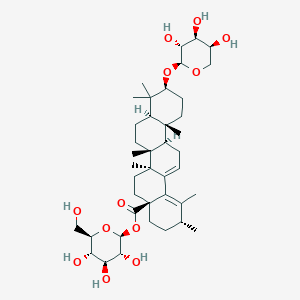
1-(2-Fluorophenyl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)butan-1-amine is an organic compound with the molecular formula C10H14FN It features a butan-1-amine backbone with a fluorine atom attached to the phenyl ring at the second position
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)butan-1-amine can be synthesized through several methods. One common route involves the alkylation of 2-fluorobenzylamine with butyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to enhance the efficiency and selectivity of the reaction, often employing green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions: 1-(2-Fluorophenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the phenyl ring.
科学的研究の応用
1-(2-Fluorophenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(2-Fluorophenyl)butan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its pharmacokinetic properties.
類似化合物との比較
1-(4-Fluorophenyl)butan-1-amine: Similar structure but with the fluorine atom at the fourth position.
1-(2-Chlorophenyl)butan-1-amine: Chlorine atom instead of fluorine.
1-(2-Methylphenyl)butan-1-amine: Methyl group instead of fluorine.
Uniqueness: 1-(2-Fluorophenyl)butan-1-amine is unique due to the presence of the fluorine atom at the ortho position, which can significantly affect its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships in various chemical and biological contexts.
特性
分子式 |
C10H14FN |
|---|---|
分子量 |
167.22 g/mol |
IUPAC名 |
1-(2-fluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H14FN/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7,10H,2,5,12H2,1H3 |
InChIキー |
JCJTULFTIJYNOZ-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=CC=CC=C1F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B12080039.png)



![2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine](/img/structure/B12080053.png)




